molecular formula C8H19N3O2S B1437643 {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine CAS No. 1018527-64-4

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine

Cat. No.: B1437643
CAS No.: 1018527-64-4
M. Wt: 221.32 g/mol
InChI Key: YFMQXMSYZYQDFV-UHFFFAOYSA-N
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Description

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is a synthetic compound belonging to the piperazine class of chemicals. It is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further connected to an ethylamine chain. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the ethylsulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is a key intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological and psychiatric disorders.

Industry

Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S/c1-2-14(12,13)11-7-5-10(4-3-9)6-8-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMQXMSYZYQDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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